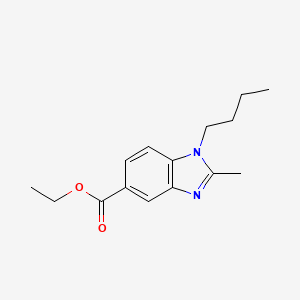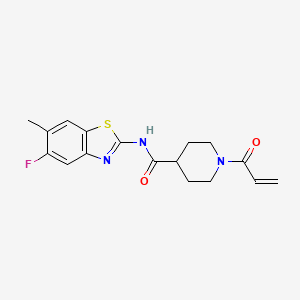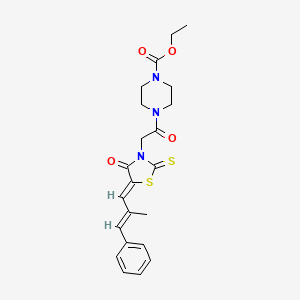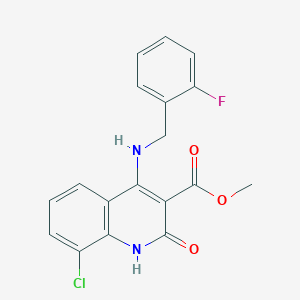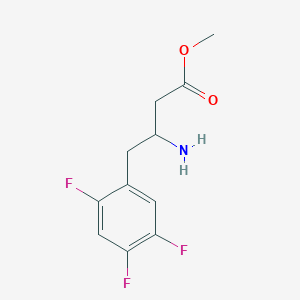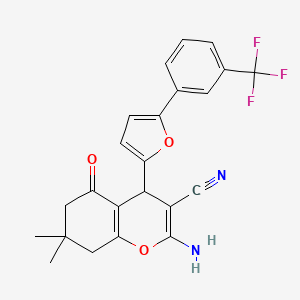
2-amino-7,7-dimetil-5-oxo-4-(5-(3-(trifluorometil)fenil)furano-2-il)-5,6,7,8-tetrahidro-4H-cromeno-3-carbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-7,7-dimethyl-5-oxo-4-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C23H19F3N2O3 and its molecular weight is 428.411. The purity is usually 95%.
BenchChem offers high-quality 2-amino-7,7-dimethyl-5-oxo-4-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-7,7-dimethyl-5-oxo-4-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Estructura Básica: El compuesto presenta un núcleo de 2-amino-4H-pirano-3-carbonitrilo, que ha atraído una atención significativa debido a sus posibles propiedades farmacológicas .
- Métodos de Síntesis: Existen diversas estrategias sintéticas, incluidas las reacciones multicomponente (MCR) que involucran aldehídos o isatina con malononitrilo y β-cetoésteres. Estos métodos producen 2-amino-4H-pirano-3-carbonitrilos en formas racémica o enantioméricamente puras .
- Diversas Actividades: El marco heterocíclico del compuesto contribuye a sus actividades biológicas. Ejemplos de moléculas que contienen unidades de 2-amino-4H-pirano-3-carbonitrilo exhiben una amplia gama de efectos .
- Derivados Quirales: Se han explorado estrategias sintéticas organocatalizadas para los derivados quirales de 2-amino-3-ciano-4H-cromo, haciendo hincapié en su importancia en la química sintética, biológica y medicinal .
Farmacología y Descubrimiento de Fármacos
Actividades Biológicas y Química Medicinal
Propiedades
IUPAC Name |
2-amino-7,7-dimethyl-5-oxo-4-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-6,8-dihydro-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O3/c1-22(2)9-15(29)20-18(10-22)31-21(28)14(11-27)19(20)17-7-6-16(30-17)12-4-3-5-13(8-12)23(24,25)26/h3-8,19H,9-10,28H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGBGGXLHMAUBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
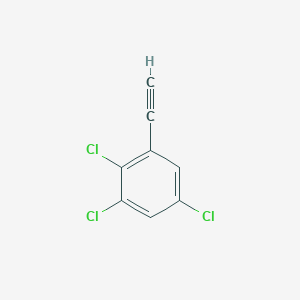
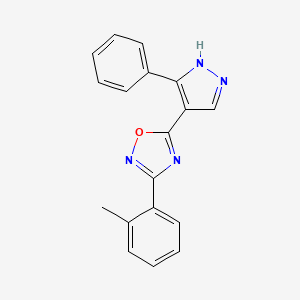
methanone](/img/structure/B2471387.png)
![2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2471389.png)

![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2471395.png)
![4-[(Pyridin-3-ylmethyl)-sulfamoyl]-benzoic acid](/img/structure/B2471396.png)
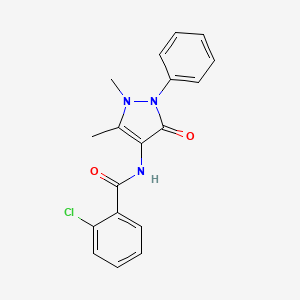
![3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine;dihydrochloride](/img/structure/B2471400.png)
